molecular formula C21H18BrN5O3 B2375829 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide CAS No. 1029775-52-7

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide

Cat. No.: B2375829
CAS No.: 1029775-52-7
M. Wt: 468.311
InChI Key: NVTPEECVEQKCJL-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Biological Activity

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, commonly referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_{5}O4_{4}
Molecular Weight393.396 g/mol
LogP4.856
Polar Surface Area117.080 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. The oxadiazole ring structure plays a crucial role in its pharmacological properties by enabling effective binding to target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Such as Candida albicans.

The compound's mechanism involves disrupting the synthesis of the bacterial cell wall and inhibiting metabolic pathways essential for microbial growth .

Anticancer Activity

In addition to its antimicrobial properties, this oxadiazole derivative has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
  • Disrupting cell cycle progression.

For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including the compound . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
  • Anticancer Mechanism : Research conducted by Smith et al. (2023) explored the effects of this compound on ovarian cancer cells. The findings revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability compared to untreated controls, attributed to apoptosis induction confirmed by flow cytometry analysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring using nitrile derivatives and hydroxylamine under reflux conditions .
  • Sulfonamide coupling : Reaction of the oxadiazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Optimization strategies :
    • Temperature control (60–80°C for cyclization) to minimize side products.
    • Catalytic use of DMAP (4-dimethylaminopyridine) to enhance sulfonamide coupling efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and integration ratios. For example, aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants (JJ) of 8–9 Hz .
  • X-ray diffraction : Single-crystal analysis reveals planar geometry of the oxadiazole ring and bond lengths (Table 1) .

Table 1 : Key bond lengths (Å) and angles (°) from X-ray data

Bond/AngleValue
N1–O1 (oxadiazole)1.36 Å
C2–N2 (sulfonamide)1.43 Å
Dihedral angle (oxadiazole-phenyl)12.3°

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • In vitro enzyme inhibition : Assays against 5-lipoxygenase-activating protein (FLAP) using human whole blood, measuring LTB4 production via ELISA (IC50_{50} < 100 nM) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (10–100 µM) .
  • Controls : Use of known inhibitors (e.g., zileuton for FLAP) and vehicle (DMSO < 0.1%) to validate results .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole and sulfonamide moieties influence bioactivity, and what contradictions exist in SAR studies?

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -CF3_3) at the 4-methylphenyl position enhance FLAP binding (IC50_{50} < 10 nM) but reduce solubility .
  • Sulfonamide N-aryl groups : Bulky substituents (e.g., 2,3-dichlorophenyl) improve metabolic stability but increase hepatotoxicity risks .
    Contradictions :
    • While -OCH3_3 groups improve membrane permeability in some studies, they show negligible effects in others due to crystallographic packing differences .

Table 2 : SAR of select derivatives

Substituent (R)FLAP IC50_{50} (nM)Solubility (µg/mL)
-CF3_38.212.4
-OCH3_323.545.6
-H47.862.1

Q. What challenges arise in crystallographic refinement, and how are software tools like SHELX applied?

  • Disorder in sulfonamide groups : SHELXL’s PART and SUMP commands resolve positional disorder via iterative refinement .
  • Twinned crystals : Use of TWIN/BASF commands in SHELXTL to handle non-merohedral twinning (R-factor reduction from 0.12 to 0.08) .
  • Validation : PLATON’s ADDSYM checks for missed symmetry, and CCDC deposition ensures reproducibility .

Q. How does the compound’s stability vary under extreme conditions, and what analytical methods detect degradation?

  • pH stability : Degrades at pH < 3 (sulfonamide cleavage) and pH > 10 (oxadiazole ring opening), monitored via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
  • Thermal stability : Stable up to 150°C (TGA analysis), but forms aggregates above 200°C (DSC endotherm at 215°C) .
  • Light exposure : Photoisomerization detected by UV-Vis spectroscopy (λ~320 nm shift) under UV light (254 nm) .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPEECVEQKCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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